Cas no 2549010-33-3 (1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-chlorobenzyl group and a 1,2,5-thiadiazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the thiadiazole ring enhances its potential as a bioactive scaffold, while the chlorophenyl group contributes to lipophilicity, influencing binding affinity and metabolic stability. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and structure-activity relationship studies. The compound's modular design also facilitates further functionalization, enabling the development of derivatives with tailored properties for specific research or industrial needs.
1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine structure
2549010-33-3 structure
Product Name:1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No:2549010-33-3
MF:C13H15ClN4S
MW:294.802999734879
CID:5312098
PubChem ID:154583285
Update Time:2025-10-29

1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
    • F6745-0537
    • 2549010-33-3
    • AKOS040722576
    • 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
    • Inchi: 1S/C13H15ClN4S/c14-12-3-1-11(2-4-12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2
    • InChI Key: JWZPLZRHXXVDSP-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)CCN(C2C=NSN=2)CC1

Computed Properties

  • Exact Mass: 294.0705954g/mol
  • Monoisotopic Mass: 294.0705954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 60.5Ų

Experimental Properties

  • Density: 1.346±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 410.5±45.0 °C(Predicted)
  • pka: 6.20±0.10(Predicted)

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Additional information on 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Comprehensive Overview of 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS No. 2549010-33-3)

1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, identified by its CAS number 2549010-33-3, is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperazine core with a 1,2,5-thiadiazole moiety and a 4-chlorobenzyl group, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential interactions with biological targets, which could lead to novel therapeutic agents.

The compound's structural complexity and functional groups contribute to its versatility in drug design. The presence of the thiadiazole ring is notable, as this heterocycle is often associated with bioactive molecules exhibiting antimicrobial, anti-inflammatory, or central nervous system (CNS) activity. Meanwhile, the piperazine scaffold is a common pharmacophore found in many FDA-approved drugs, enhancing the compound's relevance in modern pharmacology. Current studies focus on optimizing its physicochemical properties, such as solubility and bioavailability, to improve its drug-like characteristics.

In the context of trending research topics, 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine aligns with the growing demand for small-molecule modulators of protein-protein interactions (PPIs). PPIs are a hot topic in drug discovery due to their role in diseases like cancer and neurodegenerative disorders. The compound's ability to potentially disrupt or stabilize these interactions makes it a candidate for further investigation. Additionally, its structural analogs are being explored in the development of next-generation therapeutics, particularly for conditions with limited treatment options.

From a synthetic chemistry perspective, the preparation of CAS 2549010-33-3 involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Researchers emphasize the importance of green chemistry principles in its synthesis, reflecting the broader industry shift toward sustainable practices. The compound's purity and stability are critical factors, necessitating advanced analytical techniques like HPLC and mass spectrometry for quality control. These aspects are frequently searched by professionals seeking reliable synthesis protocols.

The pharmacological potential of 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine extends to its possible applications in neurological research. With increasing public interest in mental health and cognitive disorders, compounds targeting neurotransmitter systems are highly sought after. Preliminary data suggest that this molecule may interact with dopamine or serotonin receptors, though further validation is required. Such properties could position it as a lead compound for treating mood disorders or Parkinson's disease, aligning with current healthcare priorities.

Another area of exploration is the compound's role in antibacterial research, given the global concern over antibiotic resistance. The 1,2,5-thiadiazole component has shown promise in inhibiting bacterial enzymes, prompting investigations into its efficacy against multidrug-resistant pathogens. This application resonates with searches for "new antibiotic scaffolds" and "non-traditional antibacterial agents," highlighting its relevance to contemporary medical challenges.

In summary, 1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549010-33-3) represents a multifaceted compound with broad research implications. Its structural features and potential biological activities make it a valuable subject for academic and industrial studies. As scientific inquiries into targeted therapies and precision medicine expand, this compound is poised to contribute to advancements in both drug development and chemical biology.

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